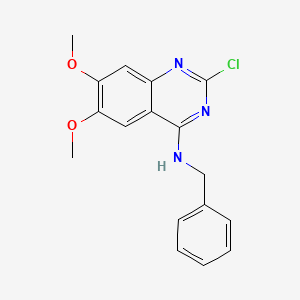

N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine

Description

Introduction to N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine

Chemical Identity and Nomenclature

This compound (CAS: 65962-88-1) is a chlorinated, methoxy-substituted quinazoline derivative with a benzylamine group at the 4-position. Its molecular formula is $$ \text{C}{17}\text{H}{16}\text{ClN}{3}\text{O}{2} $$, yielding a molecular weight of 329.78 g/mol. The compound’s IUPAC name systematically describes its structure: a quinazolin-4-amine backbone with chloro and methoxy groups at positions 2, 6, and 7, and a benzyl substituent on the amine nitrogen.

Table 1: Key Chemical Properties

The compound’s planar bicyclic structure facilitates π-π stacking interactions, while its substituents modulate electronic and steric properties, influencing its reactivity and binding affinity in biological systems.

Historical Context in Heterocyclic Chemistry Research

Quinazoline derivatives gained prominence in the mid-20th century as scaffolds for drug discovery, particularly after the synthesis of antifolate agents like methotrexate. This compound emerged more recently, with its first documented synthesis appearing in a 2008 study by da Silva et al., who explored its role as a precursor to α1-adrenoceptor antagonists. This work built upon earlier quinazoline research, such as the 1977 synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS: 23680-84-4), a key intermediate in antihypertensive drugs like terazosin.

The compound’s development reflects broader trends in medicinal chemistry, where chloro and methoxy groups are strategically introduced to enhance metabolic stability and target selectivity. Its benzylamine moiety, a common pharmacophore in kinase inhibitors, further underscores its relevance in structure-activity relationship (SAR) studies.

Structural Relationship to Quinazoline Derivatives

Quinazoline’s bicyclic framework permits diverse substitutions, enabling tailored interactions with biological targets. This compound belongs to a subclass of 4-aminoquinazolines, distinguished by their amine group at position 4. Compared to simpler analogs like 2-chloro-6,7-dimethoxyquinazolin-4-amine (CAS: 23680-84-4), the benzyl group in this compound introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier penetration.

Table 2: Structural Comparison with Related Quinazolines

The chloro group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 6,7-dimethoxy groups contribute to electron-donating effects, stabilizing the aromatic system. This structural configuration aligns with bioactive quinazolines reported in anticancer and antimicrobial studies, where chloro and methoxy substituents optimize binding to enzymes like EGFR (epidermal growth factor receptor).

The benzyl group’s role extends beyond steric effects; its aromatic ring enables hydrophobic interactions with protein pockets, a feature exploited in kinase inhibitor design. For example, hybrid quinazoline-pyrazolinone derivatives with similar substitutions exhibit IC₅₀ values below 10 μM against breast cancer cell lines, highlighting the pharmacophoric importance of these moieties.

Properties

CAS No. |

65962-88-1 |

|---|---|

Molecular Formula |

C17H16ClN3O2 |

Molecular Weight |

329.8 g/mol |

IUPAC Name |

N-benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C17H16ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-17(18)21-16(12)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,21) |

InChI Key |

SXLKAACNRHRCAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline Intermediate

A robust and environmentally friendly method for preparing 2-chloro-4-amino-6,7-dimethoxyquinazoline starts from commercially available 3,4-dimethoxybenzaldehyde. The synthetic sequence includes:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Oxidation | 3,4-dimethoxybenzaldehyde + H2O2 (1–50%) in basic solution, 20–60 °C, 2–10 h | 3,4-dimethoxybenzoic acid | Avoids potassium permanganate; mild conditions improve safety and reduce waste |

| 2 | Nitration | 3,4-dimethoxybenzoic acid + HNO3 (65–97%), 15–50 °C, 2–10 h | 4,5-dimethoxy-2-nitrobenzoic acid | Controlled temperature nitration to introduce nitro group |

| 3 | Reduction | 4,5-dimethoxy-2-nitrobenzoic acid + Fe powder + HCl, 60 °C, 2 h | 4,5-dimethoxy-2-aminobenzoic acid | Iron/HCl reduction to convert nitro to amine |

| 4 | Cyclization | Acidification and reaction with sodium cyanate (Zassol), 25 °C, 1 h | 2,4-dihydroxy-6,7-dimethoxyquinazoline | Formation of quinazoline ring system |

| 5 | Chlorination | 2,4-dihydroxy-6,7-dimethoxyquinazoline + POCl3, 80–120 °C, 2–6 h | 2,4-dichloro-6,7-dimethoxyquinazoline | Introduction of chloro substituents at positions 2 and 4 |

| 6 | Amination | 2,4-dichloro-6,7-dimethoxyquinazoline + NH3 (20–25% aqueous), 40–75 °C, 6–16 h | 2-chloro-4-amino-6,7-dimethoxyquinazoline | Selective substitution of chlorine at position 4 by amino group |

This method is notable for reducing the use of toxic solvents such as DMF and high-boiling organic solvents, minimizing phosphorus oxychloride consumption, and improving overall yield and environmental safety.

N-Benzylation to Form N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine

The final step involves the nucleophilic substitution of the 4-amino group with a benzyl moiety. This can be achieved by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with benzyl halides (e.g., benzyl bromide) under basic or catalytic conditions:

Alternative methods include reductive amination or coupling reactions, but direct nucleophilic substitution remains the most straightforward approach.

| Step | Starting Material / Intermediate | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,4-dimethoxybenzaldehyde | H2O2 (1–50%), basic solution | 20–60 | 2–10 | High | Mild oxidation, eco-friendly |

| 2 | 3,4-dimethoxybenzoic acid | HNO3 (65–97%) | 15–50 | 2–10 | Moderate | Controlled nitration |

| 3 | 4,5-dimethoxy-2-nitrobenzoic acid | Fe powder, HCl | 60 | 2 | High | Efficient nitro reduction |

| 4 | 4,5-dimethoxy-2-aminobenzoic acid | Sodium cyanate (Zassol), acidic pH | 25 | 1 | High | Cyclization to quinazoline |

| 5 | 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl3 | 80–120 | 2–6 | High | Chlorination at 2,4-positions |

| 6 | 2,4-dichloro-6,7-dimethoxyquinazoline | NH3 (20–25% aqueous) | 40–75 | 6–16 | High | Amination at 4-position |

| 7 | 2-chloro-4-amino-6,7-dimethoxyquinazoline | Benzyl bromide, base (K2CO3), DMF | RT–reflux | 2–12 | 70–90 | N-Benzylation to final compound |

- The oxidation step using hydrogen peroxide in basic media is preferred over traditional oxidants like potassium permanganate due to lower toxicity and better environmental profile.

- Nitration under controlled low temperatures prevents over-nitration and degradation of sensitive methoxy groups.

- Reduction with iron powder and hydrochloric acid is a cost-effective and mild method to convert nitro groups to amines.

- Cyclization using sodium cyanate under acidic conditions efficiently forms the quinazoline ring without harsh reagents.

- Chlorination with phosphorus oxychloride is optimized by controlling temperature and reaction time to maximize yield and minimize side reactions.

- Amination with aqueous ammonia selectively replaces the chlorine at the 4-position, leaving the 2-chloro substituent intact.

- N-Benzylation requires careful control of base and solvent to avoid side reactions and achieve high purity.

The preparation of this compound is a multi-step process involving environmentally conscious and efficient synthetic methods. Starting from 3,4-dimethoxybenzaldehyde, the sequence of oxidation, nitration, reduction, cyclization, chlorination, amination, and N-benzylation leads to the target compound with high yield and purity. The described methods emphasize reduced use of hazardous reagents and solvents, improved reaction conditions, and scalability suitable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the quinazoline ring.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted quinazoline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine typically involves several chemical reactions starting from readily available precursors. The compound is derived from 3,4-dimethoxybenzaldehyde through a series of nitration, reduction, and cyclization reactions. Several patents describe efficient synthetic routes that minimize environmental impact and enhance yield .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Oxidation | Oxidizing Reaction | Hydrogen peroxide |

| 2. Nitration | Electrophilic Aromatic | Nitric acid |

| 3. Reduction | Hydrogenation | Iron powder, HCl |

| 4. Cyclization | Ring Closure | Phosphorus oxychloride |

| 5. Ammonification | Ammoniation | Ammoniacal liquor |

Biological Activities

This compound exhibits significant biological activity, particularly in inhibiting various enzymes and pathways associated with diseases such as cancer and inflammation.

Anticancer Activity

Research indicates that compounds in the quinazoline family can inhibit deubiquitinases (DUBs), which play a role in cancer progression. For instance, studies have shown that derivatives of this compound can effectively inhibit USP1/UAF1 DUBs, leading to increased levels of monoubiquitinated proteins and reduced cell viability in non-small cell lung cancer models .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit nitric oxide production in macrophage assays, suggesting potential applications in treating inflammatory diseases .

Table 2: Biological Activity Summary

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| USP1/UAF1 Inhibition | Nanomolar potency | |

| Anti-inflammatory | IC50 = 6.24 μM |

Therapeutic Applications

The compound is being explored for various therapeutic applications due to its pharmacological properties.

Cardiovascular Applications

This compound serves as an important intermediate for synthesizing antihypertensive medications such as prazosin and doxazosin. These drugs are utilized to treat conditions like hypertension and benign prostatic hyperplasia .

Antimicrobial Properties

Recent studies have also indicated potential antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest modifications can enhance efficacy against specific bacterial strains .

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness:

- A study demonstrated that modifications of the quinazoline structure led to enhanced potency against cancer cell lines compared to standard treatments.

- Another investigation focused on the synthesis of related compounds showed promising results in reducing inflammation markers in vitro.

Table 3: Case Study Highlights

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Molecular Targets and Pathways:

Kinases: The compound may target kinases involved in cell signaling pathways.

Receptors: It may interact with specific receptors, altering their function and downstream signaling.

DNA/RNA: The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

Therapeutic Potential

- Anticancer Agents: DW-8 and TKI-Cl demonstrate that halogenated anilino groups are critical for targeting oncogenic kinases (EGFR, CLK1) .

- Antimicrobials : Indole- and hydrazine-substituted derivatives show promise against fungal pathogens, with MIC values comparable to fluconazole .

Limitations and Challenges

- N-Benzyl Derivative : Lacks intrinsic bioactivity, requiring additional modifications for therapeutic use.

- Toxicity: DW-8’s ROS induction may harm non-cancerous cells at high doses, necessitating selectivity optimization .

- Synthetic Complexity : Cross-coupling reactions (e.g., Negishi) require palladium catalysts, increasing production costs .

Biological Activity

N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core with a benzyl group and two methoxy groups. The presence of the benzyl group enhances lipophilicity, potentially improving its ability to cross biological membranes and increasing its therapeutic efficacy.

This compound is known to interact with various molecular targets. One significant mechanism involves the inhibition of specific enzymes and receptors:

- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission.

- Anticancer Activity : Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that related quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .

Anticancer Activity

The anticancer activity of this compound is supported by various studies. A notable study evaluated a series of quinazoline derivatives for their cytotoxic effects against several human cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of potency:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5b | MCF-7 | 20.71 | ROS-mediated apoptosis |

| 5b | HCT116 | Not specified | EGFR inhibition |

| 5b | PC-3 | Not specified | Apoptosis induction |

The compound 5b demonstrated significant cytotoxicity in MCF-7 cells through ROS generation and mitochondrial pathway activation .

Antimalarial Activity

In addition to its anticancer properties, this compound has been explored for antimalarial activity. Research has indicated that quinazoline derivatives can inhibit histone methyltransferases involved in epigenetic regulation in malaria parasites. These findings suggest potential therapeutic applications in treating malaria .

Case Studies and Research Findings

- Anticancer Studies : A study involving triazole-substituted quinazolines reported that compounds similar to this compound showed moderate to good antiproliferative effects against various cancer cell lines. Compound 5b was highlighted for its ability to induce apoptosis through the EGFR signaling pathway .

- Mechanistic Studies : Further investigation into the mechanism revealed that treatment with compound 5b led to changes in mitochondrial membrane potential and increased apoptotic markers in treated cells, indicating a clear pathway through which this compound exerts its effects .

- Synthetic Applications : The synthesis of this compound typically involves nucleophilic substitution reactions with benzyl halides under basic conditions. This synthetic route not only facilitates the production of this compound but also allows for modifications that can enhance its biological activity .

Q & A

Q. Basic Research Focus

- 1H-NMR : Key signals include aromatic protons (δ 7.2–8.6 ppm), methoxy groups (δ 3.8–4.0 ppm), and the benzyl NH (δ ~9.5 ppm) .

- 13C-NMR : Quinazoline carbons (δ 145–160 ppm) and methoxy carbons (δ 55–60 ppm) confirm substitution patterns .

- HRMS : Exact mass (e.g., 295.132 Da for the parent ion) validates molecular formula (C17H17ClN3O2) .

Advanced Consideration : Dynamic proton exchange in DMSO may obscure NH signals. Deuteration or variable-temperature NMR resolves ambiguities .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Hazards : Classified as a skin/eye irritant and respiratory toxin. Avoid dust inhalation; use fume hoods and PPE (gloves, goggles) .

- Storage : Stable at room temperature but incompatible with strong oxidizers. Store in sealed containers under inert gas .

Advanced Consideration : Decomposition products (e.g., nitrogen oxides) require gas scrubbers during high-temperature reactions .

How does the chloro and methoxy substituent arrangement influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- 2-Chloro Position : Acts as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing methoxy groups at 6,7-positions enhance electrophilicity at C2 .

- Regioselectivity : Palladium catalysts (e.g., Pd(PPh3)4) favor substitution at C2 over C4 due to steric hindrance from the benzyl group .

Data Conflict : Conflicting reports on C2 vs. C4 reactivity necessitate DFT calculations to map electronic effects .

What strategies mitigate side reactions during functionalization of the quinazoline core?

Q. Advanced Research Focus

- Protection-Deprotection : Temporary protection of the 4-amine (e.g., Boc groups) prevents unwanted alkylation during C2 modifications .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, reducing dimerization .

Case Study : Microwave irradiation reduces reaction time, minimizing decomposition pathways observed in prolonged thermal heating .

How can computational modeling predict biological activity of this compound derivatives?

Q. Advanced Research Focus

- Docking Studies : Target kinases (e.g., EGFR) using the quinazoline scaffold. The 2-chloro group enhances hydrophobic binding in ATP pockets .

- QSAR Analysis : Methoxy groups at 6,7-positions correlate with improved bioavailability (LogP ~3.33) but may reduce solubility .

Validation : Compare in silico predictions with in vitro kinase inhibition assays to refine models .

How to resolve contradictions in reported biological activity data for quinazoline derivatives?

Q. Advanced Research Focus

- Purity Verification : Contaminants (e.g., unreacted starting materials) skew bioassays. Validate purity via HPLC (>95%) before testing .

- Assay Conditions : pH-dependent protonation of the 4-amine group alters binding affinity. Standardize buffer conditions (e.g., pH 7.4) .

Example : Discrepancies in IC50 values for kinase inhibitors may arise from assay temperature or ATP concentration variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.